molecular formula C18H20ClF3N2O2S B2630461 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1351615-71-8

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No. B2630461
CAS RN: 1351615-71-8
M. Wt: 420.88
InChI Key: DJSKXTYEKAZGLG-UHFFFAOYSA-N
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Description

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H20ClF3N2O2S and its molecular weight is 420.88. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation

The compound is involved in the synthesis of various chemical compounds and has been evaluated for different biological activities. For example, the compound (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, which has a structure similar to the queried compound, was synthesized and evaluated for antimicrobial activity using the cup plate method, indicating its potential in developing antimicrobial agents (Chaudhari, 2012).

Drug Discovery and Receptor Studies

In drug discovery, the compound is used in synthesizing antagonists for specific receptors, which is crucial in the development of therapeutic agents. For instance, small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) were synthesized, and the compound (4-(5-Chloropyridin-2-yl)piperazin-1-yl][(1S,2S,4R)-4-{[(1R)-1-(4-methoxyphenyl)ethyl]amino}-2-(thiophen-3-yl)cyclohexyl]methanone emerged as a hit from a high-throughput screen (Romero et al., 2012).

Medicinal Chemistry and Pharmacology

The compound and its derivatives are actively studied in medicinal chemistry for their pharmacological properties. For instance, the synthesis and biological evaluation of (4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor were described, indicating the compound's relevance in modulating receptor activity and potential therapeutic applications (Romagnoli et al., 2008).

Crystallography and Structural Analysis

The compound and its derivatives are used in crystallography and structural analysis to understand their chemical and physical properties better. For instance, the crystal and molecular structure of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of an anti-tuberculosis drug candidate, was reported, contributing to the understanding of the compound's structure and potential pharmaceutical applications (Eckhardt et al., 2020).

properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S.ClH/c19-18(20,21)14-5-2-1-4-13(14)17(25)23-9-7-22(8-10-23)12-15(24)16-6-3-11-26-16;/h1-6,11,15,24H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKXTYEKAZGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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